molecular formula C21H22N2O B5663027 N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide

N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B5663027
M. Wt: 318.4 g/mol
InChI Key: LJHICBPZMDIYNV-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a phenyl group and a carboxamide group attached to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenylquinoline, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting 2-phenylquinoline is then subjected to a Friedel-Crafts acylation reaction with 3-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methylbutyl group. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    2-phenylquinoline: Lacks the 3-methylbutyl and carboxamide groups, resulting in different chemical and biological properties.

    N-(3-methylbutyl)acetamide: Contains a simpler acetamide group instead of the quinoline ring, leading to different applications and reactivity.

    Quinoline N-oxide derivatives: Formed through oxidation reactions and exhibit distinct chemical behavior compared to the parent compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methylbutyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15(2)12-13-22-21(24)18-14-20(16-8-4-3-5-9-16)23-19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHICBPZMDIYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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